An In-depth Technical Guide to the Mechanism of Action of OVA (329-337) Peptide
An In-depth Technical Guide to the Mechanism of Action of OVA (329-337) Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of the ovalbumin-derived peptide OVA (329-337), commonly known in its minimal optimal form as SIINFEKL (serine-isoleucine-isoleucine-asparagine-phenylalanine-glutamic acid-lysine-leucine), corresponding to residues 257-264 of the chicken ovalbumin protein. This peptide is a cornerstone model antigen in immunology, pivotal for studying CD8+ T cell responses, and serves as a valuable tool in the development of vaccines and cancer immunotherapies.
Core Mechanism of Action: From Antigen Processing to T Cell Activation
The biological activity of the SIINFEKL peptide is centered on its ability to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) and subsequently recognized by the T cell receptor (TCR) of cognate CD8+ T cells. This recognition event initiates a signaling cascade that leads to T cell activation, proliferation, and the execution of effector functions, such as cytotoxicity and cytokine secretion.
Antigen Processing and Presentation
Endogenously synthesized ovalbumin protein is processed through the classical MHC class I pathway. The protein is first degraded by the proteasome in the cytoplasm into smaller peptide fragments. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, peptides of appropriate length and with the correct anchor residues, such as SIINFEKL, bind to newly synthesized MHC class I molecules, in this case, the murine H-2Kb allomorph. The stable peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T cells.[1][2][3]
T Cell Receptor Recognition and Immune Synapse Formation
The SIINFEKL-H-2Kb complex is specifically recognized by the TCR of OT-I transgenic CD8+ T cells, a widely used mouse model in immunology. This high-affinity interaction triggers the formation of an immunological synapse, a specialized junction between the T cell and the APC. This intricate structure facilitates sustained signaling and communication between the two cells.
T Cell Receptor Signaling Cascade
The binding of the OT-I TCR to the SIINFEKL-H-2Kb complex initiates a cascade of intracellular signaling events. This process begins with the activation of the Src-family kinase Lck, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. This phosphorylation event creates docking sites for another key kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). ZAP-70, in turn, phosphorylates the linker for activation of T cells (LAT), a critical scaffold protein.[4][5] The phosphorylated LAT recruits a host of other signaling molecules, forming the "LAT signalosome," which includes proteins like SLP-76, Gads, and PLC-γ1.[6][7][8] This signalosome amplifies and diversifies the initial TCR signal, leading to the activation of downstream pathways, including the Ras-MAPK, PI3K-Akt, and calcium signaling pathways. Ultimately, these pathways converge on the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes responsible for T cell proliferation (e.g., IL-2), differentiation, and effector functions (e.g., IFN-γ, granzymes, and perforin).[9][10][11]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of SIINFEKL with H-2Kb and the subsequent T cell response.
| Parameter | Value | Reference(s) |
| Binding Affinity of SIINFEKL to H-2Kb | ||
| Dissociation Constant (Kd) | 3.042 nM | [1] |
| On-rate (kon) | 1.627 x 107 M-1h-1 | [1] |
| Off-rate (koff) | 0.0495 h-1 | [1] |
Table 1: Binding Affinity of SIINFEKL to H-2Kb. This table presents the kinetic and equilibrium constants for the interaction between the SIINFEKL peptide and the H-2Kb MHC class I molecule.
| Assay Type | SIINFEKL Concentration | Cell Type | Readout | Reference(s) |
| In Vitro T Cell Activation | ||||
| Intracellular Cytokine Staining (IFN-γ and IL-2) | 10-8 to 10-2 µg/mL | OT-I splenocytes | Cytokine production | [12] |
| T Cell Killing Assay | 10-12 to 10-6 M | B16 melanoma cells and OT-I T cells | Target cell lysis | [2] |
| T Cell Proliferation (CFSE dilution) | 0.01 to 10 ng/mL | OT-I T cells | Proliferation | [13] |
| ELISpot (IFN-γ) | Not specified | Splenocytes from immunized mice | IFN-γ spot formation | [14] |
| Pulsing of Antigen Presenting Cells | ||||
| Flow Cytometry (detection of SIINFEKL-H-2Kb) | 30 µM | C57BL/6 splenocytes | Surface expression | [15] |
Table 2: Effective Concentrations of SIINFEKL for T Cell Activation. This table provides a range of effective SIINFEKL concentrations used in various in vitro assays to elicit a CD8+ T cell response. The optimal concentration can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments involving the SIINFEKL peptide are provided below.
MHC-Peptide Binding Assay
This protocol describes a method for measuring the binding affinity of a peptide to purified MHC class I molecules using a competition assay format.
Materials:
-
Purified H-2Kb molecules
-
Radiolabeled probe peptide with high affinity for H-2Kb
-
SIINFEKL peptide (or other competitor peptides)
-
Protease inhibitor cocktail
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a solution of purified H-2Kb molecules in assay buffer.
-
Prepare serial dilutions of the SIINFEKL peptide.
-
In a 96-well plate, mix the purified H-2Kb, a constant concentration of the radiolabeled probe peptide, and the different concentrations of the SIINFEKL peptide.
-
Incubate the plate at room temperature for 48 hours to reach equilibrium.
-
Transfer the mixture to a filter plate and wash to remove unbound peptide.
-
Measure the amount of bound radiolabeled peptide using a scintillation counter.
-
The IC50 value (the concentration of SIINFEKL that inhibits 50% of the binding of the radiolabeled probe) can be calculated and used to determine the binding affinity (Kd).[16][17][18][19]
In Vitro T Cell Proliferation Assay (CFSE-based)
This protocol outlines the steps to measure the proliferation of OT-I T cells in response to SIINFEKL stimulation using carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
Splenocytes from an OT-I transgenic mouse
-
SIINFEKL peptide
-
Complete RPMI-1640 medium
-
CFSE staining solution
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD8, anti-CD44)
Procedure:
-
Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.
-
Label the OT-I T cells with CFSE according to the manufacturer's instructions.
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add serial dilutions of the SIINFEKL peptide to the wells.
-
Co-culture for 3-4 days at 37°C in a CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.[2][13]
ELISpot Assay for IFN-γ Production
This protocol details the enzyme-linked immunospot (ELISpot) assay to enumerate IFN-γ-secreting OT-I T cells upon stimulation with SIINFEKL.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Splenocytes from an OT-I mouse or a mouse immunized with an OVA-based vaccine
-
SIINFEKL peptide
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP or HRP
-
ELISpot reader
Procedure:
-
Activate the pre-coated ELISpot plate according to the manufacturer's instructions.
-
Add a single-cell suspension of splenocytes to the wells.
-
Stimulate the cells with the SIINFEKL peptide at an appropriate concentration. Include positive (e.g., mitogen) and negative (medium alone) controls.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting cell.
-
Count the spots using an ELISpot reader.[14][20][21][22][23]
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol describes how to detect the intracellular production of cytokines, such as IFN-γ and TNF-α, in OT-I T cells following SIINFEKL stimulation.
Materials:
-
Splenocytes from an OT-I mouse
-
SIINFEKL peptide
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies against cell surface markers (e.g., anti-CD8) and intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Isolate splenocytes and culture them in the presence of SIINFEKL peptide for several hours.
-
For the last 4-6 hours of culture, add a protein transport inhibitor to block cytokine secretion.
-
Harvest the cells and stain for surface markers.
-
Fix and permeabilize the cells using a commercial kit or a prepared buffer.
-
Stain for intracellular cytokines with fluorescently labeled antibodies.
-
Wash the cells and analyze by flow cytometry to identify the frequency of cytokine-producing CD8+ T cells.[24][25][26][27][28]
In Vivo Tumor Model
This protocol provides a general framework for establishing and monitoring a B16-OVA melanoma tumor model in C57BL/6 mice.
Materials:
-
B16-OVA tumor cells (B16 melanoma cells engineered to express ovalbumin)
-
C57BL/6 mice
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Culture B16-OVA cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 105 to 1 x 106 cells per 100 µL).
-
Subcutaneously inject the B16-OVA cell suspension into the flank of C57BL/6 mice.
-
Monitor the mice for tumor growth. Tumor size can be measured every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width2)/2.
-
This model can be used to evaluate the efficacy of OVA-based vaccines or adoptive T cell therapies.[3][29][30]
Visualizations
The following diagrams illustrate key pathways and workflows related to the mechanism of action of the SIINFEKL peptide.
Caption: MHC Class I Antigen Processing and Presentation of Ovalbumin.
Caption: OT-I T Cell Receptor Signaling Pathway.
Caption: Experimental Workflows Using SIINFEKL Peptide.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. CD8+ T cell concentration determines their efficiency in killing cognate antigen–expressing syngeneic mammalian cells in vitro and in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Targeting tumor-resident mast cells for effective anti-melanoma immune responses [insight.jci.org]
- 4. Linker for activation of T cells - Wikipedia [en.wikipedia.org]
- 5. The requirement of LAT in the primary and memory responses of CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative proteomic analysis of signalosome dynamics in primary T cells identifies the CD6 surface receptor as a Lat-independent TCR signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 12. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ulab360.com [ulab360.com]
- 14. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput identification of MHC class I binding peptides using an ultradense peptide array - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predicting Peptide Binding Affinities to MHC Molecules Using a Modified Semi-Empirical Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 19. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. utcd.org.tr [utcd.org.tr]
- 21. eaglebio.com [eaglebio.com]
- 22. med.virginia.edu [med.virginia.edu]
- 23. anilocus.com [anilocus.com]
- 24. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 25. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 26. youtube.com [youtube.com]
- 27. Adoptive Transfer of Tumor-Specific Tc17 Effector T Cells Controls the Growth of B16 Melanoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
